[4-(Difluoromethoxy)phenyl](phenyl)methanamine

Catalog No.
S3576178
CAS No.
852934-05-5
M.F
C14H13F2NO
M. Wt
249.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Difluoromethoxy)phenyl](phenyl)methanamine

CAS Number

852934-05-5

Product Name

[4-(Difluoromethoxy)phenyl](phenyl)methanamine

IUPAC Name

[4-(difluoromethoxy)phenyl]-phenylmethanamine

Molecular Formula

C14H13F2NO

Molecular Weight

249.26 g/mol

InChI

InChI=1S/C14H13F2NO/c15-14(16)18-12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9,13-14H,17H2

InChI Key

SNPZHPCBEJLTAZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)F)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)F)N

[4-(Difluoromethoxy)phenyl](phenyl)methanamine (CAS 852934-05-5) is a specialized diarylmethylamine (benzhydrylamine) building block featuring a para-substituted difluoromethoxy (OCF2H) group. In pharmaceutical and agrochemical procurement, it is primarily sourced as an advanced bioisosteric replacement for methoxy or unsubstituted benzhydrylamines. The OCF2H moiety acts as a lipophilic hydrogen-bond donor while exerting an electron-withdrawing inductive effect, fundamentally altering the physicochemical profile of downstream active pharmaceutical ingredients (APIs). For procurement teams and synthetic chemists, this compound represents a critical precursor for synthesizing metabolically stable, highly permeable therapeutics where standard aryl ethers fail due to rapid degradation or suboptimal partitioning [1].

Research Fit

Medicinal chemistry building block with difluoromethoxy scaffold
Reported screening hit across infectious disease targets
Neat free base, typical purity 95–98%, suitable for analog synthesis

Procuring standard [4-(methoxy)phenyl](phenyl)methanamine or unsubstituted benzhydrylamine as cost-saving alternatives severely compromises downstream API viability. The methoxy analog is highly susceptible to rapid O-demethylation by cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), leading to high intrinsic clearance and poor in vivo half-life. Conversely, while unsubstituted benzhydrylamine avoids O-dealkylation, it lacks the critical target-binding interactions and lipophilic enhancement provided by the fluorinated ether. Furthermore, the electron-donating nature of the methoxy group increases the basicity of the primary amine, which can inadvertently increase hERG channel affinity and cardiovascular toxicity in the final drug candidate. Procuring the exact difluoromethoxy compound specifically mitigates these liabilities by blocking metabolism and modulating basicity via its electron-withdrawing properties [1].

Substitution Risk

Target
4-(difluoromethoxy)phenyl methanamine scaffold with measured logP 2.8 and H-bond donor capacity
Common substitute
Methoxy, trifluoromethoxy, or unsubstituted phenyl analogs
Alteration may shift logP, permeability, and target engagement profiles; direct replacement without comparative validation is not advised.

Metabolic Stability and O-Dealkylation Resistance

Standard methoxy-aryl ethers are notorious for rapid metabolic clearance via CYP450-mediated O-demethylation. Substituting the methoxy group with a difluoromethoxy group fundamentally alters the bond dissociation energy and steric accessibility. In comparative human liver microsome (HLM) clearance assays for diarylmethylamine derivatives, the OCF2H analogs demonstrate a dramatic reduction in intrinsic clearance. Specifically, while the methoxy comparator typically exhibits an intrinsic clearance (CL_int) of >80 µL/min/mg protein, the difluoromethoxy target compound suppresses clearance to <15 µL/min/mg protein, effectively extending the projected in vivo half-life by over 5-fold [1].

Evidence DimensionIn vitro intrinsic clearance (CL_int) in Human Liver Microsomes (HLM)
Target Compound Data<15 µL/min/mg protein (Difluoromethoxy analog)
Comparator Or Baseline>80 µL/min/mg protein (Methoxy analog)
Quantified Difference>5-fold reduction in metabolic clearance
ConditionsHLM assay, 37°C, NADPH-dependent oxidation

Procuring the difluoromethoxy building block directly eliminates a major metabolic liability early in the synthesis route, preventing late-stage failure of drug candidates due to poor pharmacokinetics.

Mtb growth assay
Data to verify
Active in M. tuberculosis phenotypic growth screen
Supports antimycobacterial screening context
No MIC or comparator data available; class-level inference

Amine pKa Modulation and hERG Toxicity Mitigation

The electronic properties of the para-substituent on the benzhydrylamine core significantly influence the pKa of the primary amine, dictating its reactivity in amide couplings and its physiological ionization state. The methoxy group is electron-donating (Hammett σ_p = -0.27), which increases basicity. In contrast, the difluoromethoxy group is electron-withdrawing (σ_p = +0.18). This inductive effect lowers the pKa of the conjugate acid by approximately 0.5 to 0.8 units compared to the methoxy analog. This reduction in basicity is a proven strategy to decrease unwanted binding to the hERG potassium channel, thereby mitigating cardiovascular toxicity risks in downstream amine-containing therapeutics [1].

Evidence DimensionAmine basicity (pKa) and Hammett constant (σ_p)
Target Compound DataLowered pKa (driven by σ_p = +0.18 for OCF2H)
Comparator Or BaselineHigher pKa (driven by σ_p = -0.27 for OCH3)
Quantified Difference~0.5 - 0.8 unit reduction in pKa
ConditionsAqueous conditions, standard basicity titration models

Selecting this specific fluorinated precursor allows chemists to precisely tune the basicity of the final API, directly reducing the risk of off-target cardiovascular toxicity.

tRNA synthetase assay
Data to verify
Hit for T. cruzi HisRS and L. donovani MetRS
Supports antiparasitic target screening
IC50 and selectivity vs human ortholog not reported

Lipophilicity and Passive Membrane Permeability

For CNS-targeted or orally administered compounds, optimizing lipophilicity is critical for process and formulation success. The difluoromethoxy group provides a substantial increase in lipophilicity compared to the methoxy group, without the extreme hydrophobicity of a trifluoromethoxy (OCF3) group. The Hansch lipophilicity parameter (π) for OCF2H is +0.68, compared to -0.02 for OCH3. Consequently, APIs synthesized from [4-(difluoromethoxy)phenyl](phenyl)methanamine typically exhibit an increase in LogD (at pH 7.4) of approximately 0.6 to 0.7 units over their methoxy counterparts. This directly translates to enhanced passive membrane permeability in PAMPA and Caco-2 models, facilitating better oral absorption and blood-brain barrier (BBB) crossing [1].

Evidence DimensionLipophilicity shift (ΔLogD) and Hansch parameter (π)
Target Compound Dataπ = +0.68 (Enhanced permeability)
Comparator Or Baselineπ = -0.02 (Methoxy analog)
Quantified Difference+0.70 unit increase in lipophilicity contribution
ConditionsCalculated and experimental LogD at pH 7.4

This compound is the optimal procurement choice when the target application requires enhanced oral bioavailability or CNS penetration that standard ether analogs cannot achieve.

Liver-stage malaria assay
Assay context
Active at 2 µM in P. berghei liver-stage luciferase assay
Supports liver-stage antimalarial research
Single-concentration readout; IC50 not determined
CoaBC enzyme assay
Data to verify
Inhibitor of M. tuberculosis CoaBC in biomol green assay
Supports mechanism-based antibacterial screening
No IC50 or selectivity over human CoA pathway reported

Lead Optimization of CNS-Penetrant Therapeutics

Because the difluoromethoxy group significantly enhances lipophilicity (ΔLogD ~+0.7) and passive membrane permeability compared to standard methoxy analogs, this compound is an ideal precursor for synthesizing neuroactive drugs. It allows medicinal chemists to achieve the required blood-brain barrier (BBB) penetration while maintaining a favorable pharmacokinetic profile [1].

Synthesis of Metabolically Stable Kinase Inhibitors

In oncology and immunology drug discovery, diarylmethylamine motifs are frequently used to occupy specific binding pockets. Substituting a vulnerable methoxy group with this difluoromethoxy building block directly addresses high intrinsic clearance (CL_int) issues, blocking CYP450-mediated O-demethylation and extending the in vivo half-life of the resulting inhibitors [1].

Development of Agrochemical Actives with Improved Environmental Stability

For agrochemical formulations, environmental degradation and soil half-life are critical parameters. The robust C-F bonds of the difluoromethoxy group provide superior resistance to oxidative and hydrolytic degradation in field conditions compared to unfluorinated ethers, making this amine a valuable building block for next-generation fungicides and herbicides that require prolonged efficacy [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tuberculosis hit-to-lead research
CoA biosynthesis target engagement
Confirm Mtb growth inhibition and target selectivity
Antiparasitic tRNA synthetase inhibitor research
Cross-parasite scaffold potential
Validate selectivity over human tRNA synthetases
Liver-stage malaria probe development
Liver-stage activity at screening concentration
Determine IC50 and stage-specificity index
Fluorinated scaffold benchmarking
Measured logP and hydrogen-bond donor capacity
Compare with methoxy/trifluoromethoxy analogs

XLogP3

3.4

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